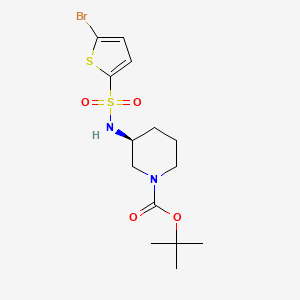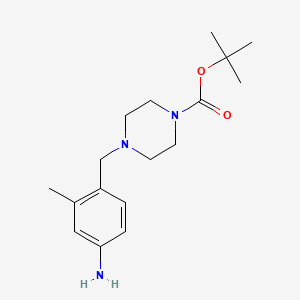![molecular formula C14H16N2O3 B13957961 4H-Pyrido[1,2-a]pyrimidine-3-propanoic acid, 6-methyl-4-oxo-, ethyl ester CAS No. 50609-73-9](/img/structure/B13957961.png)
4H-Pyrido[1,2-a]pyrimidine-3-propanoic acid, 6-methyl-4-oxo-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-propanoic acid ethyl ester is a heterocyclic compound that belongs to the pyridopyrimidine family.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-propanoic acid ethyl ester typically involves the condensation of 2-aminopyridine with ethoxymethylenemalonate diethyl ester. This reaction yields aminomethylene malonate, which is then converted to the target compound in the presence of catalytic 2-chlorobenzoic acid at elevated temperatures (around 250°C) .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity in industrial settings .
化学反応の分析
Types of Reactions
6-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-propanoic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyridopyrimidine compounds .
科学的研究の応用
6-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-propanoic acid ethyl ester has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing drugs with potential therapeutic effects, including anti-HIV-1 agents.
Bioorganic Chemistry: The compound’s unique structure makes it a valuable building block for synthesizing bioactive molecules.
Materials Science: Its fused heterocyclic structure is of interest for developing new materials with specific properties.
作用機序
The mechanism of action of 6-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-propanoic acid ethyl ester involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit enzymes like cAMP-phosphodiesterase, thereby affecting various biochemical pathways . The compound’s structure allows it to bind to active sites of enzymes, modulating their activity and leading to specific biological effects .
類似化合物との比較
Similar Compounds
- 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- 7-Methyl-4-oxo-2-phenylamino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
- 2-(Chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Uniqueness
6-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-propanoic acid ethyl ester is unique due to its specific substitution pattern and the presence of the propanoic acid ethyl ester group. This structural feature distinguishes it from other pyridopyrimidine derivatives and contributes to its distinct chemical and biological properties .
特性
CAS番号 |
50609-73-9 |
|---|---|
分子式 |
C14H16N2O3 |
分子量 |
260.29 g/mol |
IUPAC名 |
ethyl 3-(6-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)propanoate |
InChI |
InChI=1S/C14H16N2O3/c1-3-19-13(17)8-7-11-9-15-12-6-4-5-10(2)16(12)14(11)18/h4-6,9H,3,7-8H2,1-2H3 |
InChIキー |
QFRPXRGYTOYELI-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCC1=CN=C2C=CC=C(N2C1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(2-Hydroxyethyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13957893.png)
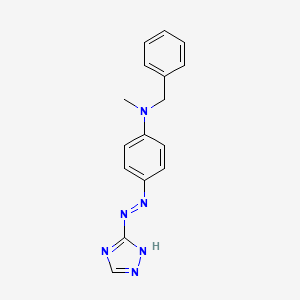
![5-Bromo-N-[2-(4-morpholinyl)ethyl]-1H-indazol-3-amine](/img/structure/B13957901.png)
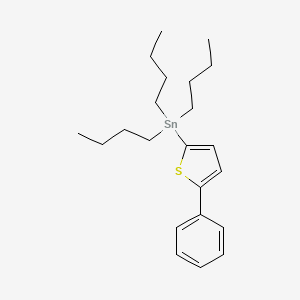
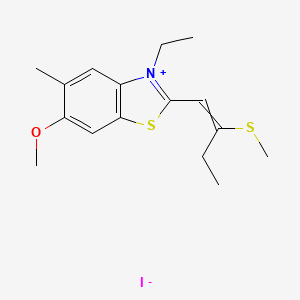
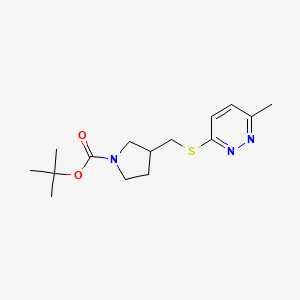
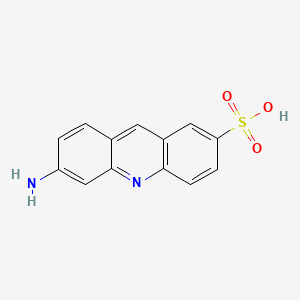
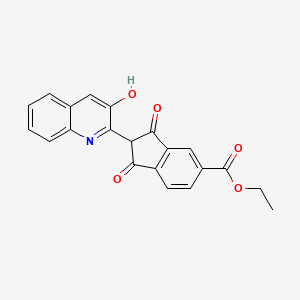
![3-Methylcyclohepta[b]pyrrole-2,8(1H,3H)-dione](/img/structure/B13957942.png)


